molecular formula C17H19BrClNO B1441155 3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride CAS No. 1220035-27-7

3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride

Cat. No.: B1441155
CAS No.: 1220035-27-7
M. Wt: 368.7 g/mol
InChI Key: UZAOVVAHFPIYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride is an organic compound that features a biphenyl structure with a bromine atom at the 3-position and a piperidinyl ether group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride typically involves the following steps:

    Bromination: The starting material, [1,1’-biphenyl]-4-ol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Etherification: The brominated biphenyl is then reacted with 4-piperidinol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The biphenyl structure can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidinyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Products include azido derivatives or thiol-substituted biphenyls.

    Oxidation: Products include biphenyl quinones.

    Reduction: Products include de-brominated biphenyls or modified piperidinyl ethers.

Scientific Research Applications

3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidinyl ether group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo[1,1’-biphenyl]-4-ol: Lacks the piperidinyl ether group, making it less versatile in certain applications.

    4-(3-Bromophenoxy)piperidine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Bromobiphenyl: Simpler structure without the ether linkage, used in different contexts.

Uniqueness

3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride is unique due to its combination of a brominated biphenyl core and a piperidinyl ether group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-bromo-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-16-12-14(13-4-2-1-3-5-13)6-7-17(16)20-15-8-10-19-11-9-15;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOVVAHFPIYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Reactant of Route 5
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.